

The Developmental Trajectory of Enbezotinib (TPX-0046): A Technical Overview

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Introduction

Enbezotinib (TPX-0046) is an investigational, orally bioavailable, small-molecule inhibitor designed to target rearranged during transfection (RET) and SRC family kinases. Developed by Turning Point Therapeutics, **enbezotinib** emerged as a potential therapeutic option for patients with RET-altered cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). A key aspect of its design was to overcome acquired resistance to first-generation RET inhibitors, particularly mutations in the solvent front region of the RET kinase domain. This guide provides an in-depth technical summary of the development history of **enbezotinib**, encompassing its mechanism of action, preclinical evaluation, and clinical trial findings.

Mechanism of Action: Dual RET and SRC Inhibition

Enbezotinib was designed as a potent, ATP-competitive, type I inhibitor of both RET and SRC kinases.[1] The rationale for this dual-targeting approach stems from the understanding of resistance mechanisms to RET-targeted therapies. While RET fusions and mutations are the primary oncogenic drivers in certain cancers, SRC signaling can act as a bypass pathway, contributing to acquired resistance.[1][2] By simultaneously inhibiting both RET and SRC, **enbezotinib** aimed to provide a more durable clinical response.

The RET Signaling Pathway and Enbezotinib's Role



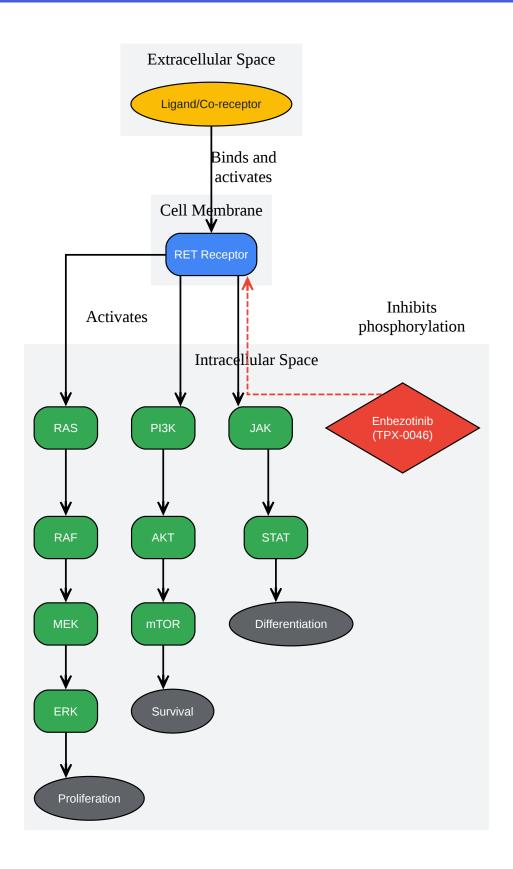




The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling cascades.[3][4] Key pathways activated by RET include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] In cancer, chromosomal rearrangements (e.g., KIF5B-RET, CCDC6-RET) or activating mutations lead to constitutive, ligand-independent activation of the RET kinase, driving tumorigenesis.[6] [7] **Enbezotinib** binds to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.

RET Signaling Pathway





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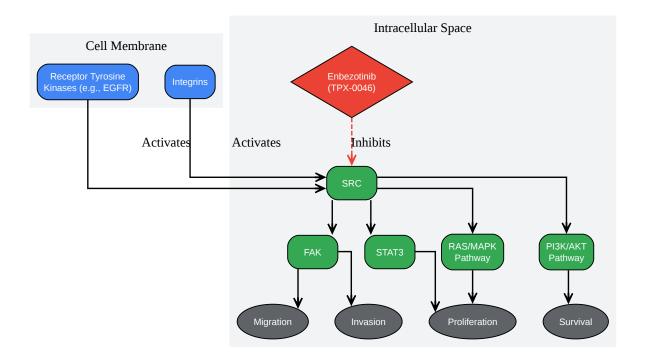
Caption: Enbezotinib inhibits RET receptor phosphorylation.



The SRC Signaling Pathway and its Interplay with RET

SRC is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, migration, and invasion.[2][8] Aberrant SRC activation is a common feature in many cancers and can be a mechanism of resistance to targeted therapies. [2][6] Crosstalk between RET and SRC signaling has been reported, suggesting that SRC activation can contribute to RET-driven oncogenesis and mediate resistance to RET inhibitors. [1] **Enbezotinib**'s inhibition of SRC was intended to abrogate this potential resistance mechanism.

SRC Signaling Pathway



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Caption: Enbezotinib inhibits SRC kinase activity.



Preclinical Development

Enbezotinib underwent extensive preclinical evaluation to characterize its potency, selectivity, and anti-tumor activity. These studies were crucial in establishing the rationale for its clinical development.

In Vitro Studies

Experimental Protocols:

- Enzymatic Assays: The inhibitory activity of enbezotinib against wild-type and mutant RET kinases was determined using biochemical assays. These assays typically involve incubating the purified kinase domain with a substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured to determine the IC50 value.
- Cell-Based Assays:
 - Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, were engineered to express various human RET fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations.[9][10][11] In these engineered cells, survival and proliferation become IL-3 independent and instead rely on the activity of the expressed RET oncoprotein.[11]
 - Viability Assays: The potency of enbezotinib in inhibiting the proliferation of these RET-dependent Ba/F3 cells was assessed using cell viability assays, such as those based on the measurement of ATP (e.g., CellTiter-Glo).[9] Cells were treated with a range of enbezotinib concentrations, and cell viability was measured after a defined incubation period to calculate the IC50.[9]
 - Western Blotting: To confirm the mechanism of action, western blot analysis was used to assess the phosphorylation status of RET and its downstream signaling proteins (e.g., ERK, AKT) in **enbezotinib**-treated cells.

Quantitative Data:



Enbezotinib demonstrated potent inhibition of wild-type RET and various RET mutants, including those conferring resistance to other RET inhibitors.

Target	IC50 (nM)	
Wild-Type RET (enzymatic)	0.26	
Wild-Type RET (cellular)	21.9	
RET G810R (solvent front mutant)	Potent Inhibition	
RET G810S (solvent front mutant)	Potent Inhibition	
RET G810C (solvent front mutant)	Potent Inhibition	
Other RET mutants	2.69 - 108	

Data compiled from publicly available information.[12]

In Vivo Studies

Experimental Protocols:

- Cell-Line Derived Xenograft (CDX) Models:
 - Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.
 - Procedure: Ba/F3 cells expressing KIF5B-RET or patient-derived cancer cells were subcutaneously implanted into the mice.[13][14]
 - Treatment: Once tumors reached a specified size, mice were treated with enbezotinib or a vehicle control, typically via oral gavage.
 - Endpoints: Tumor volume was measured regularly to assess anti-tumor efficacy. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., western blotting to assess target inhibition).
- Patient-Derived Xenograft (PDX) Models:



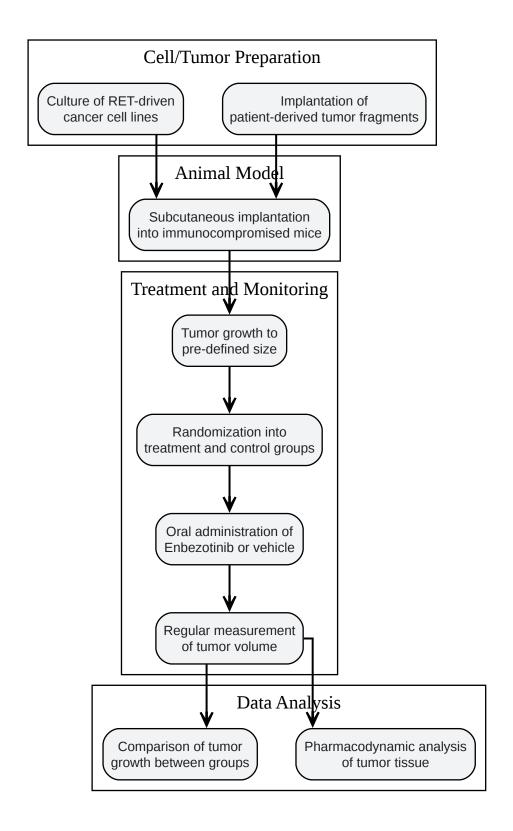




- Procedure: Tumor fragments from patients with RET-altered cancers were implanted into immunocompromised mice.[13]
- Treatment and Endpoints: Similar to CDX models, once tumors were established, mice were treated with enbezotinib, and tumor growth was monitored.

Experimental Workflow for Preclinical In Vivo Studies





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Caption: Workflow for in vivo xenograft studies.



Results:

In vivo studies demonstrated that **enbezotinib** led to significant tumor growth inhibition and, in some cases, tumor regression in both CDX and PDX models of RET-driven cancers, including those harboring solvent front mutations.

Clinical Development: The SWORD-1 Trial

Enbezotinib advanced into clinical development with the initiation of the Phase 1/2 SWORD-1 trial (NCT04161391).

Study Design

The SWORD-1 trial was a multicenter, open-label, first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **enbezotinib** in adult patients with advanced solid tumors harboring RET alterations.

The study consisted of two parts:

- Phase 1: A dose-escalation phase to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).
- Phase 2: A dose-expansion phase to further evaluate the safety and efficacy of enbezotinib
 at the RP2D in specific patient cohorts.

Key Eligibility Criteria:

- Adults with locally advanced or metastatic solid tumors with a documented RET gene alteration (fusion or mutation).
- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
- Measurable disease per RECIST v1.1.

Clinical Trial Results

Initial data from the SWORD-1 trial showed encouraging signs of clinical activity.

Efficacy Data (Initial Readout):



Patient Population	Number of Patients	Tumor Regression	Confirmed Partial Responses (PR)	Duration of Response (months)
RET TKI-naïve	5	4 of 5 patients	2 (at 30 mg QD)	5.6 and 5.8+
Pretreated with RET TKI	9	3 of 9 patients	-	-

Data is based on an early readout of the trial and may not represent the final results.[15]

Safety and Tolerability:

The initial safety profile of **enbezotinib** was reported to be generally well-tolerated.

Discontinuation of Development

Despite the promising early data, the clinical development of **enbezotinib** was discontinued. While a specific, detailed public statement from the company outlining the precise reasons for this decision is not readily available, clinical trial discontinuations can occur for a variety of reasons, including but not limited to:

- Strategic business decisions following a company acquisition or pipeline reprioritization.
- Emerging safety signals that become apparent with a larger patient population and longer follow-up.
- A therapeutic window that is not sufficiently wide, meaning the dose required for efficacy is too close to the dose that causes unacceptable toxicity.
- Lack of sufficient efficacy to compete with existing or emerging therapies.

Conclusion

Enbezotinib (TPX-0046) represented a rational approach to targeting RET-driven cancers, with a dual-inhibitor design aimed at overcoming known resistance mechanisms. Preclinical studies demonstrated its potent activity against wild-type and mutant RET, including clinically



relevant solvent front mutations. The initial clinical data from the SWORD-1 trial were promising. However, the subsequent discontinuation of its development highlights the inherent challenges and complexities of oncology drug development. The story of **enbezotinib** underscores the importance of a comprehensive understanding of both on-target and off-target effects, the competitive landscape, and strategic considerations in bringing a new cancer therapy to patients. The data generated from the **enbezotinib** program, nevertheless, contributes valuable insights into the targeting of RET-driven malignancies and the ongoing efforts to overcome therapeutic resistance.

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